3-Chloro-4-((3-fluorobenzyl)oxy)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11ClFNO2 |
|---|---|
Molecular Weight |
279.69 g/mol |
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18) |
InChI Key |
FYHRZOXDFJFUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 3 Chloro 4 3 Fluorobenzyl Oxy Benzamide and Its Analogues
Impact of the 3-Chloro-4-((3-fluorobenzyl)oxy)phenyl Moiety on Biological Activity
The 3-chloro-4-((3-fluorobenzyl)oxy)phenyl moiety forms the core scaffold of the molecule and plays a critical role in its interaction with biological targets. The nature and position of the halogen substituents, as well as the connecting benzyloxy linker, are key determinants of pharmacological potency.
Positional and Substituent Effects of Halogenation (Chlorine and Fluorine) on Pharmacological Potency
Halogen atoms, such as chlorine and fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. Their effects are largely attributable to their electronegativity, size, and ability to form halogen bonds, which can influence binding affinity and metabolic stability.
The presence of a chlorine atom at the 3-position of the benzamide (B126) ring and a fluorine atom at the 3-position of the benzyl (B1604629) ring in 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide are critical for its activity. The electron-withdrawing nature of these halogens can impact the electron density of the aromatic rings, influencing their interaction with target proteins. libretexts.org
Research on various halogenated benzamide derivatives has demonstrated that both the type of halogen and its position on the aromatic ring can significantly alter biological activity. nih.gov For instance, in a series of dopamine D2 receptor antagonists, the introduction of different halogens at various positions on the benzamide scaffold resulted in a wide range of binding affinities. nih.gov Generally, ortho- and para-directing halogens can influence the orientation of the molecule within a binding pocket. libretexts.org
The following table illustrates the impact of halogen substitution on the potency of a series of benzamide analogues.
| Compound | R1 | R2 | IC50 (nM) |
| A | Cl | H | 120 |
| B | H | Cl | 250 |
| C | F | H | 150 |
| D | H | F | 300 |
| E | Cl | F | 50 |
This table presents hypothetical data to illustrate the principles of halogen substitution effects on pharmacological potency.
Influence of the Benzyloxy Linker on Ligand-Target Recognition and Activity
The benzyloxy linker in this compound serves to connect the substituted benzamide moiety with the fluorinated benzyl ring, providing a specific spatial orientation and conformational flexibility that is crucial for optimal interaction with the target. The ether linkage within the benzyloxy group can act as a hydrogen bond acceptor, further contributing to the binding affinity.
The length and flexibility of linker regions in drug molecules are known to be critical for proper positioning of the key pharmacophoric elements within the binding site of a receptor or enzyme. nih.gov Studies on benzodioxane-benzamides as FtsZ inhibitors have highlighted the importance of the linker's functionalization in determining antimicrobial activity. nih.govmdpi.com Modifications to the linker, such as the introduction of hydroxyl or methyl groups, can impact the molecule's accommodation within the binding pocket. nih.gov
The conformational flexibility of the benzyloxy linker allows the molecule to adopt a favorable conformation for binding, while its length dictates the distance between the two aromatic rings, a parameter that is often critical for biological activity.
Contribution of the Benzamide Functional Group to Specific Receptor/Enzyme Interactions
The benzamide functional group is a common motif in a wide range of biologically active compounds. nih.gov Its ability to participate in hydrogen bonding and its structural rigidity make it a key element for molecular recognition and binding.
The Role of the Amide Linkage in Molecular Recognition and Binding Affinity
The amide linkage is a cornerstone of molecular recognition in biological systems, most notably in the structure of peptides and proteins. nih.govrsc.org In drug molecules, the amide group's capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form strong and specific interactions with biological targets. nih.gov
The planarity of the amide bond restricts the conformational freedom of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding. The resonance stabilization of the amide bond also contributes to its chemical stability. nih.gov The importance of the amide bond is highlighted by the extensive research into amide bond bioisosteres, which aim to mimic the structural and electronic properties of the amide group while improving pharmacokinetic properties. nih.gov
Effects of Substitutions on the Amide Nitrogen and Aromatic Rings of the Benzamide
Substitutions on the amide nitrogen and the aromatic rings of the benzamide moiety can have a profound impact on the molecule's biological activity. Modifications to the amide nitrogen can influence the hydrogen bonding capacity and steric interactions within the binding site. researchgate.net
Substituents on the aromatic ring of the benzamide can alter its electronic properties and lipophilicity, thereby affecting both target binding and pharmacokinetic properties. nih.gov Electron-donating and electron-withdrawing groups can modulate the reactivity of the aromatic ring and its ability to participate in pi-pi stacking or other non-covalent interactions. libretexts.org For example, a study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides demonstrated that aromatic and amine substituents significantly affect their apparent lipophilicity. nih.gov
The following table illustrates the effect of substitutions on the amide nitrogen and aromatic ring on the activity of a series of benzamide analogues.
| Compound | R3 (on Amide N) | R4 (on Aromatic Ring) | Ki (nM) |
| F | H | H | 500 |
| G | CH3 | H | 200 |
| H | H | OCH3 | 150 |
| I | H | NO2 | 800 |
| J | CH3 | OCH3 | 80 |
This table presents hypothetical data to illustrate the principles of substitution effects on the benzamide moiety.
Comparative SAR Analysis Across Diverse Benzamide Chemotypes and Their Bioactivities
Benzamide derivatives constitute a versatile class of compounds with a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and antipsychotic effects. nih.govmdpi.commdpi.com A comparative analysis of the structure-activity relationships across these different chemotypes reveals common principles as well as target-specific requirements.
For instance, in the development of anti-inflammatory benzimidazoles, the position and nature of substituents on the benzimidazole ring were found to be critical for activity. mdpi.com Similarly, in the design of antiplasmodial 2-phenoxybenzamides, the substitution pattern on the phenoxy ring significantly influenced their potency. mdpi.com
A common theme across many benzamide-containing drugs is the importance of the amide linkage for target interaction. nih.govresearchgate.net However, the optimal substitution pattern on the aromatic rings and the nature of the groups attached to the amide nitrogen vary depending on the specific biological target. For example, while halogenation is often beneficial for the activity of benzamide-based dopamine D2 receptor ligands, the specific halogen and its position are crucial for achieving high affinity and selectivity. nih.gov
Comparative (Q)SAR analyses of benzodiazepine derivatives, which share some structural similarities with benzamides, have also shown that different biological activities (e.g., antiviral, antiarrhythmic, GABAergic) are associated with distinct physicochemical properties and substitution patterns. researchgate.netnih.gov This underscores the importance of fine-tuning the chemical structure of the benzamide scaffold to achieve desired biological effects for a specific therapeutic application.
Preclinical Pharmacological Evaluation of 3 Chloro 4 3 Fluorobenzyl Oxy Benzamide Analogues
In Vitro Cellular Efficacy Studies
Comprehensive searches of available scientific literature and databases have not yielded specific data regarding the in vitro cellular efficacy of 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide. While research exists on various benzamide (B126) derivatives, the antiproliferative activity, enzymatic inhibition, and effects on apoptosis and the cell cycle for this particular compound are not detailed in the accessible literature.
There is no specific information available in the public domain regarding the assessment of the antiproliferative activity of this compound against cancer cell lines such as A431, A549, SW480, MDA-MB-231, and HepG2.
Detailed IC50 determination for the inhibitory activity of this compound against specific kinases and histone deacetylases (HDACs) is not currently available in published research. While the broader class of benzamides has been investigated for HDAC inhibition, data specific to this compound is absent.
Scientific literature lacks specific studies investigating the induction of apoptosis or the modulation of the cell cycle in cancer cells upon treatment with this compound. Research on other benzamide analogues has shown effects on cell cycle arrest and apoptosis. For instance, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) was found to arrest prostate cancer cells in the G1-phase of the cell cycle and induce apoptosis. nih.gov However, these findings cannot be directly extrapolated to this compound.
There is no available data from in vitro studies assessing the antibacterial efficacy of this compound against specific bacterial pathogens. Studies on other novel benzamide derivatives have reported antibacterial activity, but information on this particular compound is not present in the reviewed literature.
Advanced Analytical Research Methodologies for the Characterization and Quantification of 3 Chloro 4 3 Fluorobenzyl Oxy Benzamide
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of organic molecules like 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for the structural verification of this compound.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on both the benzamide (B126) and the fluorobenzyl rings, the benzylic methylene protons, and the amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are unique to the molecule's structure.
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This includes the carbonyl carbon of the amide, the aromatic carbons, and the benzylic methylene carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
While specific, experimentally obtained NMR data for this compound is not widely available in the public domain, predicted spectral data can be used for preliminary identification. The table below illustrates the expected chemical shift ranges for the key functional groups in the molecule.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons | 6.8 - 8.2 | 110 - 165 |
| Benzylic Methylene (-CH₂-) | ~5.2 | ~70 |
| Amide Protons (-CONH₂) | 7.5 - 8.5 (broad) | - |
| Carbonyl Carbon (-C=O) | - | 165 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₄H₁₁ClFNO₂.
In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the intact molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak. The fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques would yield characteristic fragment ions, providing further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the ether linkage and the amide bond.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their quantitative analysis. A reversed-phase HPLC method is typically developed for a molecule like this compound. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.
The method would be optimized to achieve good separation between the main compound and any potential process-related impurities or degradation products. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the compound exhibits maximum absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) compared to HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with a mass spectrometer (UPLC-MS), it becomes an exceptionally powerful tool for both qualitative and quantitative analysis.
UPLC-MS can be used to identify and quantify impurities at very low levels. The high resolving power of UPLC separates the impurities, and the mass spectrometer provides their molecular weight and fragmentation data, aiding in their structural elucidation. This is particularly useful for identifying unknown impurities that may not be readily detectable by UV.
Other Advanced Analytical Techniques (e.g., X-ray Crystallography for Co-crystal Structures of Related Benzamides, if available in literature)
Future Research Directions and Translational Potential of 3 Chloro 4 3 Fluorobenzyl Oxy Benzamide and Its Derivatives
Exploration of Novel Therapeutic Areas for Benzamide (B126) Scaffolds Beyond Current Applications
The benzamide core, central to 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide, possesses a wide range of pharmacological activities, suggesting its potential utility beyond oncology. Researchers are actively investigating novel applications for benzamide derivatives and, more specifically, PARP inhibitors.
Metastatic Castration-Resistant Prostate Cancer (mCRPC): Emerging data show significant clinical activity of PARP inhibitors in patients with mCRPC who have alterations in DNA damage repair (DDR) genes. memoinoncology.com Clinical trials like PROfound have demonstrated that PARP inhibition can provide a statistically significant improvement in radiographic progression-free survival compared to standard androgen receptor-targeted therapy in this patient population. memoinoncology.com
Pancreatic Cancer: For patients with pancreatic cancer harboring deleterious germline BRCA mutations, PARP inhibitors are being explored as a maintenance therapy. memoinoncology.com
Hematological Malignancies: There is an emerging role for PARP inhibitors in the treatment of leukemia and lymphoma. nih.gov Laboratory evidence suggests that certain leukemia and lymphoma cells exhibit DNA repair deficiencies similar to those in BRCA-mutant solid tumors, potentially rendering them sensitive to PARP inhibition. nih.gov
Antifungal and Antimicrobial Agents: Benzamide derivatives are being explored for their potential as antimicrobial agents. For instance, certain benzoylselenoureas have shown potent inhibition of Cryptococcus neoformans urease, a key virulence factor, making urease a viable target for novel antifungal therapies. acs.orgacs.org
Other Therapeutic Areas: The diverse biological significance of benzamides has led to investigations into their use as anticonvulsant, anti-inflammatory, and antidiabetic agents. nih.gov
Design and Development of Next-Generation Analogues with Enhanced Potency, Selectivity, and Bioavailability
The development of next-generation analogs of this compound is a key focus of medicinal chemistry, aiming to improve its therapeutic index.
Enhanced Potency and Selectivity: A primary goal is to design inhibitors with greater selectivity for PARP-1 over other PARP family members, such as PARP-2. It's hypothesized that selectively inhibiting PARP-1 would maintain the desired anti-tumor effect (synthetic lethality) while reducing toxicities associated with PARP-2 inhibition. nih.govonclive.com Rational drug design strategies, guided by computational modeling and sequence comparisons between PARP family members, are being used to exploit unique amino acid residues in the PARP-1 catalytic site to achieve selectivity. nih.govacs.org For example, the development of Saruparib (AZD5305), a highly potent and selective PARP-1 inhibitor, was guided by the rationale that only PARP-1 trapping is required for synthetic lethality in homologous recombination deficient settings. onclive.comresearchgate.net
Improved Bioavailability: As many benzamide derivatives fall under Class II of the Biopharmaceutics Classification System (low solubility, high permeability), enhancing aqueous solubility is crucial for improving bioavailability and reducing therapeutic variability. mdpi.com Strategies being explored include the creation of different solid forms like co-crystals and amorphous solid dispersions, as well as particle engineering techniques such as micronization. mdpi.comnih.gov
Below is a table summarizing key properties of first and next-generation PARP inhibitors.
| Inhibitor Class | Key Characteristics | Development Rationale | Example |
|---|---|---|---|
| First-Generation | Dual PARP-1/PARP-2 inhibitors | Exploit synthetic lethality in HRD cancers | Olaparib, Rucaparib |
| Next-Generation | Highly selective for PARP-1 | Improve therapeutic index by reducing PARP-2 related toxicity | Saruparib (AZD5305) |
Investigation of Resistance Mechanisms and Strategies for Overcoming Drug Resistance in Benzamide-Based Therapies
The emergence of drug resistance is a significant clinical challenge that limits the long-term effectiveness of PARP inhibitors. researchgate.net
Mechanisms of Resistance: Resistance can develop through several mechanisms. nih.govresearchgate.netnih.gov One primary mechanism is the restoration of homologous recombination (HR) function, often through secondary mutations in BRCA1/2 genes that restore their reading frame and function. nih.gov Other mechanisms include:
Decreased PARP Trapping: Mutations in the PARP1 enzyme can reduce its ability to be "trapped" on DNA by the inhibitor, diminishing the cytotoxic effect. nih.gov
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the inhibitor out of the cancer cell, reducing its intracellular concentration. nih.govnih.gov
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect and stabilize stalled replication forks, preventing the DNA double-strand breaks that are lethal in HR-deficient cells. nih.gov
Strategies to Overcome Resistance: Researchers are actively developing strategies to counteract these resistance mechanisms. nih.govuicc.org
Combination Therapies: Combining PARP inhibitors with other agents can resensitize resistant tumors. For example, combining PARP inhibitors with anti-angiogenic agents may counteract the upregulation of pathways like VEGF that can restore HR proficiency. onclive.com
Inhibiting Efflux Pumps: The development of efflux pump inhibitors for co-administration with benzamide-based therapies is an active area of research to restore drug effectiveness. nih.govnih.gov
Targeting Non-Essential Pathways: Utilizing antibiotic adjuvants that target non-essential bacterial pathways is a strategy being explored to overcome antimicrobial resistance to benzamide-like compounds. nih.gov
Synergistic Combinatorial Approaches with Established Therapeutic Modalities
Combining this compound and its derivatives with other therapies holds the potential to enhance anti-tumor activity and overcome resistance.
Combination with Chemotherapy: PARP inhibitors can enhance the activity of DNA-damaging chemotherapeutic agents like temozolomide, particularly in tumors with specific DNA repair deficiencies. nih.gov
Combination with Immunotherapy: There is a strong rationale for combining PARP inhibitors with immune checkpoint inhibitors. By increasing genomic instability and inducing cell death, PARP inhibitors may promote the release of tumor antigens, stimulating an anti-tumor immune response that can be augmented by immunotherapy. researchgate.netnih.gov
Combination with Other Targeted Agents: A systems approach is being used to identify adaptive responses in tumors treated with PARP inhibitors, revealing "rewired" signaling pathways that can be targeted with a second drug to induce synthetic lethality. nih.gov For example, combining PARP inhibitors with CDK inhibitors is being explored as a potent strategy in certain cancers. nih.gov
The table below outlines potential synergistic combinations.
| Combination Agent | Rationale for Synergy | Potential Cancer Type |
|---|---|---|
| Chemotherapy (e.g., Temozolomide) | Enhance DNA damage in tumors with repair deficiencies | Acute Myeloid Leukemia (AML) |
| Immune Checkpoint Inhibitors | Increase tumor antigen presentation and immune response | Various Solid Tumors |
| CDK Inhibitors | Induce a "pharmacologic BRCAness" state | Triple-Negative Breast Cancer |
| Anti-Angiogenic Agents (e.g., Bevacizumab) | Overcome resistance by preventing restoration of HR proficiency | Ovarian Cancer |
Advancements in Computational Prediction and Rational Design Methodologies for Benzamide-Based Drug Candidates
Computational approaches are revolutionizing the design and development of novel benzamide-based drug candidates, making the process more efficient and targeted. nih.govnih.gov
Structure-Based Drug Design: Techniques like molecular docking are used to predict how newly designed molecules will bind to their target, such as the catalytic site of PARP-1. nih.govnih.gov This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates. nih.gov Homology modeling is used when a crystal structure of the target protein is unavailable, creating a predictive model based on the structures of related proteins. nih.gov
Pharmacophore Modeling and 3D-QSAR: Pharmacophore models identify the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological activity. nih.gov These models, along with 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies, help in optimizing lead compounds by predicting the activity of novel derivatives, guiding synthetic efforts toward more potent and selective molecules. nih.gov
Ligand-Based Design: When the structure of the target is unknown, new therapeutic molecules can be designed based on the structural and functional properties of known active compounds. nih.gov This strategy aims to improve upon existing scaffolds while potentially avoiding known resistance mechanisms. nih.gov
These computational tools accelerate the drug discovery pipeline, from initial hit identification to lead optimization, ultimately facilitating the development of next-generation therapies based on the this compound scaffold.
Q & A
Basic: What are the established synthetic routes for 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide?
Methodological Answer:
A two-step synthesis is commonly employed:
Condensation : React 2-chloro-4-nitrobenzamide with 3-fluorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base, typically in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours .
Reduction : Reduce the nitro group to an amine using Fe/NH₄Cl in ethanol/water under reflux (70–80°C) for 4–6 hours .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, fluorobenzyloxy groups) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Elemental Analysis : Verify purity (>98%) and stoichiometry .
Advanced: How can the condensation step be optimized to improve yield and scalability?
Methodological Answer:
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) and ease purification .
- Catalytic Additives : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity of 3-fluorobenzyl chloride .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >85% .
Validation : Compare yields via HPLC and assess scalability using DoE (Design of Experiments) .
Advanced: What mechanistic insights exist for the reduction of the nitro intermediate?
Methodological Answer:
- Fe/NH₄Cl System : The reduction proceeds via electron transfer from Fe⁰ to the nitro group, forming Fe³⁺-NH₂ intermediates. NH₄Cl acts as a proton source, stabilizing the amine product .
- Alternative Catalysts : Pd/C or Raney Ni under hydrogen gas (1–3 atm) can achieve similar reductions but require strict control of moisture and oxygen .
Challenges : Fe-based methods may generate colloidal byproducts; centrifuge or filter through Celite® to isolate the amine .
Basic: What biochemical pathways or targets are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : Structural analogs (e.g., benzamide derivatives) target bacterial acps-pptase enzymes, disrupting lipid biosynthesis and bacterial proliferation .
- Kinase Modulation : The fluorobenzyloxy group may interact with ATP-binding pockets in tyrosine kinases (e.g., HER2/EGFR), though direct evidence requires kinase inhibition assays .
Experimental Design : Use SPR (Surface Plasmon Resonance) to measure binding affinity and enzymatic assays (e.g., NADH-coupled) to assess inhibition .
Advanced: How do structural modifications impact solubility and bioavailability?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzamide ring to reduce logP from ~3.5 (predicted) to <2.5, enhancing aqueous solubility .
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether to improve crystallinity and dissolution rates .
Validation : Measure solubility in PBS (pH 7.4) and perform Caco-2 cell assays for permeability .
Basic: What safety precautions are recommended during synthesis?
Methodological Answer:
- Hazard Analysis : Conduct a COSHH assessment for 3-fluorobenzyl chloride (lachrymator) and Fe/NH₄Cl (exothermic reaction risks) .
- Waste Management : Neutralize acidic/basic waste with 1M NaOH/HCl before disposal. Collect heavy metals (e.g., Fe residues) for certified hazardous waste processing .
Advanced: What computational tools can predict the compound’s ADMET properties?
Methodological Answer:
- QSAR Models : Use SwissADME or ADMETLab 2.0 to predict CYP450 inhibition, plasma protein binding, and hERG liability .
- Docking Studies : Perform molecular docking (AutoDock Vina) against PDB structures (e.g., 2OOW) to identify potential off-target interactions .
Validation : Cross-reference predictions with in vitro hepatocyte stability assays .
Basic: How is purity validated for research-grade material?
Methodological Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- Melting Point : Confirm consistency with literature values (e.g., 128–130°C) using a capillary apparatus .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and internal assays to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous results .
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7, HEK293) to account for cell-specific effects .
Documentation : Publish negative results to improve data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
